molecular formula C16H14N6O2 B14787593 (9H-purin-6-yl)-L-tryptophan

(9H-purin-6-yl)-L-tryptophan

Cat. No.: B14787593
M. Wt: 322.32 g/mol
InChI Key: GKAZDIDTEUPDLX-UHFFFAOYSA-N
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Description

N-9H-purin-6-yl-L-tryptophan is a compound with the molecular formula C16H14N6O2 and a molecular weight of 322.33 g/mol It is a conjugate of purine and tryptophan, two significant biomolecules Purine is a heterocyclic aromatic organic compound, while tryptophan is an essential amino acid

Preparation Methods

The synthesis of N-9H-purin-6-yl-L-tryptophan typically involves the coupling of purine derivatives with tryptophan. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with tryptophan as the nucleophile . The reaction conditions often include the use of a carbodiimide coupling agent to facilitate the formation of the amide bond between the purine and tryptophan moieties . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-9H-purin-6-yl-L-tryptophan can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid

InChI

InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22)

InChI Key

GKAZDIDTEUPDLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4

Origin of Product

United States

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